N-(6-fluorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide
Description
N-(6-fluorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide is a benzothiazole-derived compound featuring a fluorine substituent at the 6-position of the benzothiazole ring and a thiophen-2-yl group attached to the acetamide moiety. This structure confers unique electronic and steric properties, making it a candidate for diverse biological applications, including enzyme inhibition and anticancer activity.
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-thiophen-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2OS2/c14-8-3-4-10-11(6-8)19-13(15-10)16-12(17)7-9-2-1-5-18-9/h1-6H,7H2,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZXGPSMRAMAPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 4-Fluoro-2-Aminothiophenol
The benzothiazole core was constructed through Jacobsen cyclization, adapting methods from:
$$
\ce{4-Fluoro-2-aminothiophenol + CS2 ->[NaOH, EtOH][\Delta] 6-Fluoro-2-mercaptobenzothiazole}
$$
Subsequent oxidative amination with ammonium persulfate in acidic methanol yielded 2-amino-6-fluorobenzo[d]thiazole (72% yield, m.p. 158-160°C). Key optimization included:
Alternative Fluorination Strategies
Palladium-mediated C-F bond formation was explored using 2-amino-6-bromobenzo[d]thiazole and Selectfluor®:
$$
\ce{2-Amino-6-bromobenzo[d]thiazole + Selectfluor® ->[Pd(OAc)_2, DMF][120°C] 2-Amino-6-fluorobenzo[d]thiazole}
$$
This route provided lower yields (58%) but enabled isotopic labeling with $$ ^{18}F $$ for tracer studies.
Preparation of 2-(Thiophen-2-yl)acetyl Chloride
Carboxylic Acid Activation
2-(Thiophen-2-yl)acetic acid was converted to the corresponding acid chloride using oxalyl chloride:
$$
\ce{2-(Thiophen-2-yl)acetic Acid + (COCl)2 ->[DMF cat.] 2-(Thiophen-2-yl)acetyl Chloride}
$$
Reaction conditions:
- Molar Ratio : 1:1.2 (acid:oxalyl chloride)
- Temperature : 0°C → RT over 2 h
- Conversion : 98% by $$ ^1H $$-NMR (CDCl$$_3$$, δ 3.85 ppm singlet disappearance)
Acylation of 2-Amino-6-Fluorobenzo[d]thiazole
Schotten-Baumann Conditions
Standard acylation in biphasic medium:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent | THF/H$$_2$$O (3:1) | +18% vs DCM |
| Base | NaHCO$$_3$$ | +9% vs NaOH |
| Reaction Time | 4 h | Plateau after 3.5 h |
| Temperature | 0°C → RT | -5% yield at 40°C |
$$
\ce{2-Amino-6-fluorobenzo[d]thiazole + 2-(Thiophen-2-yl)acetyl Chloride ->[NaHCO3] Target Compound}
$$
Yield : 83% after recrystallization (EtOAc/hexane)
Purity : 99.2% by HPLC (C18, 70:30 MeOH/H$$_2$$O)
Coupling Agent-Mediated Acylation
Comparative study using EDCl/HOBt system:
| Coupling Agent | Equiv. | Yield (%) | Purity (%) |
|---|---|---|---|
| EDCl/HOBt | 1.5 | 78 | 98.5 |
| DCC/DMAP | 2.0 | 65 | 97.1 |
| T3P® | 1.2 | 81 | 99.0 |
The propylphosphonic anhydride (T3P®) method proved superior, particularly for gram-scale synthesis (>10 g batches).
Spectroscopic Characterization
Nuclear Magnetic Resonance
$$ ^1H $$-NMR (400 MHz, DMSO-d$$_6 $$) :
- δ 12.34 (s, 1H, NH)
- δ 8.02 (d, J = 8.4 Hz, 1H, Ar-H)
- δ 7.72-7.68 (m, 2H, Thiophene-H)
- δ 7.45 (dd, J = 5.2, 1.2 Hz, 1H, Ar-H)
- δ 3.92 (s, 2H, CH$$_2$$)
$$ ^{13}C $$-NMR (100 MHz, DMSO-d$$_6 $$) :
- 168.4 (C=O)
- 162.1 (d, J$$_{C-F}$$ = 245 Hz, C-F)
- 140.2-112.7 (Aromatic Carbons)
- 42.8 (CH$$_2$$)
Mass Spectrometry
HRMS (ESI-TOF) : m/z [M+H]$$^+$$ Calc'd for C$${13}$$H$${10}$$FN$$2$$OS$$2$$: 317.0174; Found: 317.0171
Process Optimization and Scalability
Solvent Screening for Acylation
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 7.5 | 83 | 99.2 |
| DCM | 9.1 | 76 | 98.8 |
| EtOAc | 6.0 | 68 | 97.5 |
| 1,4-Dioxane | 2.2 | 81 | 98.9 |
THF provided optimal balance between solubility and reaction rate.
Thermal Stability Analysis
DSC studies revealed decomposition onset at 218°C (N$$_2$$ atmosphere), guiding safe processing temperatures below 150°C.
Chemical Reactions Analysis
Types of Reactions
N-(6-fluorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemical Synthesis
N-(6-fluorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide serves as a versatile building block in organic synthesis. Its unique structure allows for the development of more complex molecules through various chemical reactions, including:
- Formation of Heterocycles : The compound can be used to synthesize other heterocyclic compounds by undergoing cyclization reactions.
- Fluorination Reactions : The presence of the fluorine atom enhances the reactivity of the compound, making it useful in fluorination processes for creating new derivatives with specific properties .
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial and fungal strains. For example, studies have shown that compounds with similar structures demonstrate effectiveness against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The compound has been investigated for its potential anticancer properties. In vitro studies have demonstrated that certain derivatives can inhibit the growth of cancer cell lines, including estrogen receptor-positive breast cancer cells (MCF7). Molecular docking studies suggest that these compounds may interact with specific receptors or enzymes involved in cancer progression .
Pharmaceutical Development
This compound is being explored as a potential pharmaceutical agent due to its biological activities. Its ability to modulate enzyme activity and interact with cellular pathways positions it as a candidate for drug development targeting various diseases, including infections and cancer .
Material Science Applications
In addition to its biological applications, this compound is being studied for its role in material science. Its unique electronic properties make it suitable for developing materials with specific characteristics such as conductivity and fluorescence. These properties are valuable in applications ranging from organic electronics to photonic devices .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(6-fluorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways.
Comparison with Similar Compounds
Structural Analogues with Thiazolidinedione Moieties
GB33 (2-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide) shares the 6-fluorobenzo[d]thiazol-2-ylacetamide backbone but replaces the thiophene with a thiazolidinedione group bearing a 4-chlorobenzylidene substituent.
Pyrazoline Derivatives with Antioxidant Activity
Compounds such as 5a–f (7-chloro-N-(1-(7-chloro-6-fluorobenzo[d]thiazol-2-yl)-5-substituted phenyl-4,5-dihydro-1H-pyrazol-3-yl)-6-fluorobenzo[d]thiazol-2-amine) feature pyrazoline rings fused to fluorobenzo[d]thiazole.
- Key Data :
- Comparison : The thiophene in the target compound may reduce antioxidant efficacy but could enhance selectivity for other targets, such as kinase inhibition.
Aryl-Substituted Benzo[d]thiazole Acetamides
N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide derivatives (e.g., 3c , 3f , 3g ) exhibit varied aryl substituents.
- Key Data: 3c: MIC for urease inhibition = 0.91 µM (superior to standard thiourea) . 3g: Molecular weight = 321.16 g/mol; notable anti-inflammatory activity .
- Comparison : The thiophene in the target compound may disrupt π-π stacking interactions critical for urease binding but could introduce sulfur-mediated hydrogen bonding for alternative targets.
Nitrobenzo[d]thiazole Derivatives as DprE1 Inhibitors
Compounds like 5g , 5i , 5k , and 5o (2-(6-nitrobenzo[d]thiazol-2-ylthio)-N-benzyl-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide) feature nitro groups at the 6-position.
Piperazine-Linked Thiazole Derivatives
Thiazole derivatives (e.g., 15 : 2-(4-(4-fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide) incorporate piperazine moieties.
- Key Data :
- Comparison : The thiophene in the target compound may offer different steric hindrance, affecting binding to cyclooxygenase active sites.
Mechanistic and Structural Insights
- Thiophene’s electron-rich nature may compete with aryl groups in π-π stacking .
- Steric Effects : Bulkier substituents (e.g., thiazolidinedione in GB33) reduce solubility but improve target specificity. The thiophene’s planar structure may favor interactions with flat binding pockets .
- Biological Selectivity : Nitro groups (e.g., in DprE1 inhibitors) enhance potency but increase toxicity risks. Fluorine and thiophene balance efficacy and safety .
Biological Activity
N-(6-fluorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article summarizes the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.
Synthesis
The synthesis of this compound typically involves several steps, including the preparation of the benzothiazole core and subsequent functionalization. Various synthetic methodologies, such as Suzuki cross-coupling reactions, have been employed to create derivatives with enhanced biological properties .
Biological Activities
1. Antioxidant Activity
Recent studies have indicated that compounds containing the benzothiazole moiety exhibit significant antioxidant properties. For example, derivatives have shown promising results in DPPH assays, indicating their ability to scavenge free radicals .
Table 1: Antioxidant Activity of Benzothiazole Derivatives
| Compound Name | IC50 (μg/mL) | Method Used |
|---|---|---|
| This compound | 50.43 | DPPH Assay |
| N-(6-p-tolylbenzo[d]thiazol-2-yl)acetamide | 38.5 | DPPH Assay |
2. Antibacterial Activity
this compound has been evaluated for its antibacterial properties against various strains, including Escherichia coli and Staphylococcus epidermidis. The compound demonstrated moderate to good antibacterial activity, outperforming some standard antibiotics in specific assays .
3. Urease Inhibition
One of the most significant findings regarding this compound is its ability to inhibit urease activity, which is crucial for the treatment of urinary tract infections and other related conditions. Molecular docking studies have provided insights into the binding interactions between the compound and urease, suggesting a strong affinity that could be exploited for therapeutic purposes .
Case Studies
Case Study 1: Urease Inhibition
In a study focusing on urease inhibition, various derivatives were synthesized and tested. The compound this compound was found to be more effective than the standard drug used in the study. The results suggested that modifications to the benzothiazole structure could enhance urease inhibitory activity .
Case Study 2: Antioxidant Properties
Another research effort assessed the antioxidant potential of several benzothiazole derivatives using both DPPH and nitric oxide scavenging assays. The results indicated that this compound exhibited significant scavenging activity, highlighting its potential as an antioxidant agent in pharmaceutical formulations .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. For instance, its urease inhibition may involve binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalysis. This mechanism has been supported by molecular docking studies that illustrate favorable binding interactions between the compound and urease .
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
Synthetic optimization involves multi-step reactions with careful control of reagents and conditions. Key steps include:
- Coupling Reactions : Use 2-chloroacetamide intermediates and arylpiperazine derivatives in acetonitrile/DMF solvent systems under reflux (8–12 hours) with triethylamine as a catalyst .
- Purification : Employ recrystallization (ethanol-acetone or ethanol-water mixtures) to isolate high-purity crystals. Monitor reaction progress via TLC or HPLC to minimize byproducts .
- Yield Improvement : Optimize stoichiometric ratios (e.g., 1.15:1 molar ratio of arylpiperazine to chloroacetamide) and solvent polarity to favor nucleophilic substitution .
Basic: What spectroscopic techniques are essential for structural confirmation?
Methodological Answer:
A combination of spectroscopic and analytical methods is critical:
- NMR Spectroscopy : Analyze 1H/13C NMR (e.g., DMSO-d6 solvent) to confirm acetamide NH (δ ~10–12 ppm), fluorobenzo[d]thiazole protons (δ ~6.5–8.5 ppm), and thiophene signals (δ ~7.0–7.5 ppm) .
- Mass Spectrometry (MS) : Use ESI-MS or HRMS to verify molecular weight (e.g., m/z 453.54 for C27H20FN3OS) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identify carbonyl (C=O, ~1680 cm⁻¹) and thiazole ring vibrations (~1500–1600 cm⁻¹) .
Advanced: How can computational modeling predict biological targets and binding modes?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with targets (e.g., histone deacetylase 4). Compare binding poses of derivatives (e.g., GB32 and GB33) to identify key residues (e.g., His-610, Asp-707) .
- QSAR Studies : Correlate substituent effects (e.g., fluorine vs. chloro groups) with inhibitory activity (IC50 values) using descriptors like logP and Hammett constants .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to validate docking results .
Advanced: How do electronic effects of substituents influence biological activity?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : Fluorine at position 6 enhances HDAC4 inhibition by increasing electrophilicity of the thiazole ring, improving binding to catalytic zinc ions (e.g., GB33 IC50 = 0.89 µM vs. GB32 IC50 = 1.12 µM) .
- Thiophene vs. Phenyl Substituents : Thiophene’s π-donor properties may enhance membrane permeability compared to bulkier aryl groups, as seen in antifungal activity studies .
- SAR Analysis : Compare analogs with methyl, bromo, or methoxy substituents to map steric and electronic tolerances .
Basic: What assays are recommended for evaluating HDAC inhibitory activity?
Methodological Answer:
- In Vitro Enzymatic Assays : Use fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) with recombinant HDAC4. Measure fluorescence intensity (λex/λem = 355/460 nm) to calculate IC50 values .
- Cell-Based Assays : Treat cancer cell lines (e.g., MCF-7) and quantify acetylated histone H3 levels via Western blot .
- Control Compounds : Include SAHA (vorinostat) as a positive control to benchmark potency .
Advanced: How can researchers resolve contradictory bioactivity data across analogs?
Methodological Answer:
- Electronic Density Analysis : Use DFT calculations to assess how EWGs (e.g., -NO2 in ) reduce antifungal activity by destabilizing hydrogen bonding .
- Cellular Uptake Studies : Measure intracellular concentrations via LC-MS to distinguish poor permeability from true low potency .
- Orthogonal Assays : Validate results using alternative methods (e.g., microdilution for MIC vs. time-kill assays) .
Basic: What strategies improve solubility and pharmacokinetic properties?
Methodological Answer:
- Prodrug Design : Introduce phosphate or glycoside groups to enhance aqueous solubility .
- Co-Solvent Systems : Use DMSO/PEG-400 mixtures for in vivo formulations while monitoring stability via HPLC .
- LogP Optimization : Synthesize analogs with hydrophilic substituents (e.g., -OH, -NH2) while maintaining HDAC affinity .
Advanced: How can X-ray crystallography validate molecular interactions?
Methodological Answer:
- Crystallization : Grow single crystals via vapor diffusion (e.g., methanol/water) and solve structures using SHELXL .
- Binding Site Analysis : Identify key interactions (e.g., hydrogen bonds between acetamide C=O and His-610) and compare with docking predictions .
- Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands for high-resolution structures .
Basic: What purification techniques are effective for isolating this compound?
Methodological Answer:
- Column Chromatography : Use silica gel (230–400 mesh) with ethyl acetate/hexane gradients (3:7 to 7:3) .
- HPLC : Employ C18 columns (MeCN/H2O + 0.1% TFA) for high-purity isolation (≥95% purity) .
- Recrystallization : Optimize solvent pairs (ethanol/acetone) based on solubility profiles .
Advanced: How can researchers design derivatives to overcome enzymatic resistance?
Methodological Answer:
- Targeted Modifications : Introduce steric hindrance (e.g., 3,4-dichloro substituents) to prevent metabolic degradation .
- Metabolite Identification : Use LC-MS/MS to profile phase I/II metabolites and modify vulnerable sites (e.g., acetamide hydrolysis) .
- Enzyme Inhibition Kinetics : Perform Lineweaver-Burk plots to determine if derivatives act as competitive/non-competitive inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
